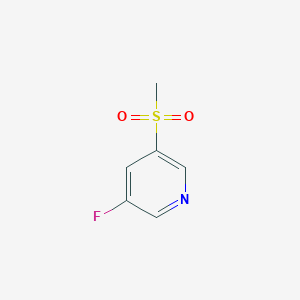
3-Fluoro-5-(methylsulfonyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-5-(methylsulfonyl)pyridine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of the strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the selective fluorination of pyridine derivatives using reagents like Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo-[2.2.2]octane bis(tetrafluoroborate)) . This method provides high yields and is widely used in the synthesis of fluorinated pyridines.
Industrial Production Methods
Industrial production methods for fluorinated pyridines often involve large-scale fluorination reactions using specialized equipment to handle the reactive fluorinating agents. The process may include steps like purification and crystallization to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoro-5-(methylsulfonyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methylsulfonyl group can be oxidized or reduced to form different functional groups.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Selectfluor®: Used for selective fluorination.
Palladium Catalysts: Employed in coupling reactions like Suzuki-Miyaura coupling.
Oxidizing Agents: Used for oxidation of the methylsulfonyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation can yield sulfone derivatives.
Applications De Recherche Scientifique
3-Fluoro-5-(methylsulfonyl)pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for designing inhibitors of enzymes like Polo-like kinase 4 (PLK4), which is a target for cancer therapy.
Agrochemicals: Fluorinated pyridines are used in the synthesis of herbicides and insecticides.
Materials Science: The unique properties of fluorinated compounds make them useful in the development of advanced materials.
Mécanisme D'action
The mechanism of action of 3-Fluoro-5-(methylsulfonyl)pyridine in biological systems involves its interaction with specific molecular targets. For instance, as a PLK4 inhibitor, it binds to the active site of the enzyme, inhibiting its activity and thereby affecting cell division and proliferation . This inhibition can lead to the arrest of cell division in the S/G2 phase and impact downstream signaling pathways regulated by PLK4.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Fluoropyridine
- 4-Fluoropyridine
- 3-Bromo-2-fluoropyridine
Uniqueness
3-Fluoro-5-(methylsulfonyl)pyridine is unique due to the presence of both a fluorine atom and a methylsulfonyl group on the pyridine ring. This combination imparts distinct electronic and steric properties, making it a valuable compound in various chemical reactions and applications.
Propriétés
Formule moléculaire |
C6H6FNO2S |
|---|---|
Poids moléculaire |
175.18 g/mol |
Nom IUPAC |
3-fluoro-5-methylsulfonylpyridine |
InChI |
InChI=1S/C6H6FNO2S/c1-11(9,10)6-2-5(7)3-8-4-6/h2-4H,1H3 |
Clé InChI |
SZXLFQBZLRBVIG-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=CN=CC(=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


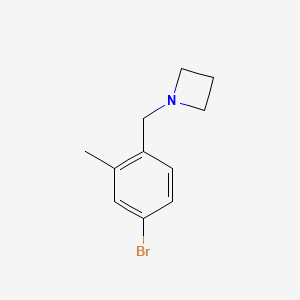

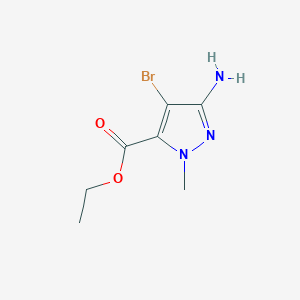
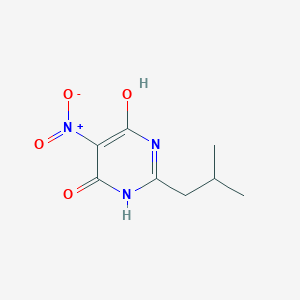
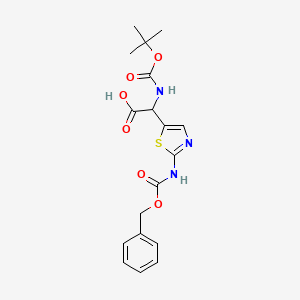
![6-Bromo-N-[3-(1-isopropyl-4-piperidyl)-1-(5-methyl-2-pyridyl)-5-pyrazolyl]picolinamide](/img/structure/B13675685.png)
![2-Iodo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13675687.png)

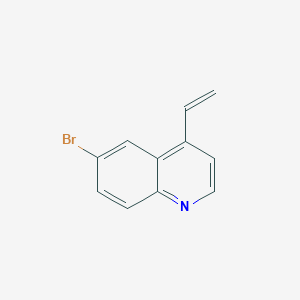
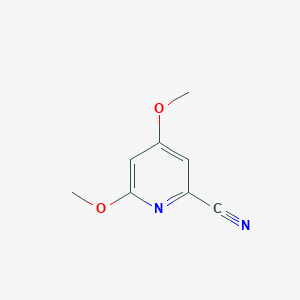


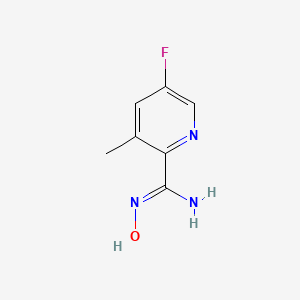
![2-(4-Iodophenyl)-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B13675747.png)
